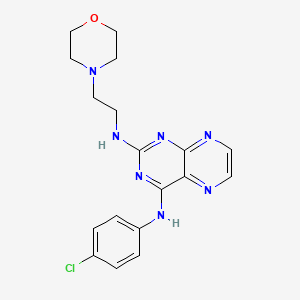

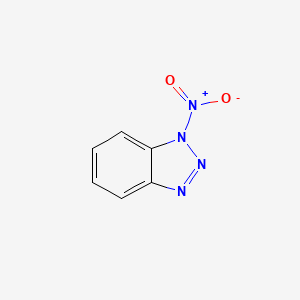

![molecular formula C11H16ClF2NO2 B2493759 2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride CAS No. 2460750-05-2](/img/structure/B2493759.png)

2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar spirocyclic compounds often involves complex routes including the utilization of homopropargylic alcohols obtained from the opening of epoxides, followed by alkyne carboxylation and subsequent manipulations to construct the spiroacetal rings. For instance, Schwartz et al. (2005) describe a flexible synthesis approach for enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes, which could be analogous to the synthesis of 2-amino-8,8-difluorodispiro[3.1.36.14]decane compounds (Schwartz, Hayes, Kitching, & De Voss, 2005).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be intricate, with the presence of multiple rings leading to unique stereochemical configurations. Tsai, Su, and Lin (2008) detailed the structure of a 1,4-dioxaspiro[4.5]decane skeleton, which provides insight into the ring conformations and stereochemical aspects of similar spirocyclic compounds (Tsai, Su, & Lin, 2008).

Chemical Reactions and Properties

Spirocyclic compounds can undergo a variety of chemical reactions due to their reactive functional groups. For example, selective fluorination reactions have been studied, such as those described by Sharts et al. (1979), which could provide insights into the reactivity of difluorinated spiro compounds (Sharts, McKee, Steed, Shellhamer, Greeley, Green, & Sprague, 1979).

Physical Properties Analysis

The physical properties of spirocyclic and difluorinated compounds are influenced by their molecular structure. Investigations into the conformational aspects and the impact of substituents on the physical properties are crucial for understanding their behavior and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interactions with other molecules, are essential for the application of these compounds in synthesis and material science. Studies like those on the reactivity and stereochemical properties of thiazolidine derivatives offer valuable information on the chemical behavior of structurally complex compounds (Pellegrini, Refouvelet, Rouland, Robert, & Bachet, 1997).

Scientific Research Applications

1. Synthesis and Structure Analysis

- Synthesis of α-Hydroxyalkanoic Acids : The compound is used in the synthesis of α-hydroxyalkanoic acids, with a focus on 1,4-dioxaspiro[4.5]decane skeleton, emphasizing its role in asymmetric synthesis (Tsai, Su, & Lin, 2008).

- Exploring Supramolecular Arrangements : The research on cyclohexane-5-spirohydantoin derivatives, including similar compounds, demonstrates their application in understanding molecular and crystal structures. This aids in the study of supramolecular arrangements and their impacts (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

2. Chemical Reactivity and Decomposition

- Study of Chemical Decomposition : Certain derivatives, such as 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, have been studied for their reactivity and decomposition under physiological conditions. This research contributes to understanding the chemical behavior of similar compounds (Liu, Wang, Ruszczycky, Chen, Li, Murakami, & Liu, 2015).

3. Pharmaceutical Applications

- Anticonvulsant Potential : Research on 6,9-diazaspiro[4.5]decane derivatives, which are structurally related, has revealed their anticonvulsant potential. Such studies are crucial for developing new pharmaceutical agents (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).

4. Material Science and Chemistry

- Electrochemical Fluorination : The electrochemical fluorination of esters derived from structurally similar compounds has been investigated, highlighting its importance in the field of material science and fluorine chemistry (Takashi, Tamura, & Sekiya, 2005).

Safety And Hazards

properties

IUPAC Name |

2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO2.ClH/c12-11(13)5-9(6-11)1-8(2-9)3-10(14,4-8)7(15)16;/h1-6,14H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKPIHWGOIUARD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC13CC(C3)(F)F)CC(C2)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)

![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)